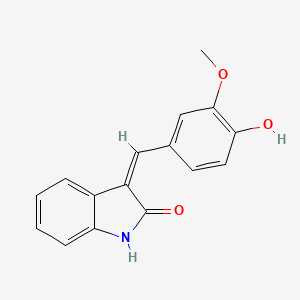

3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Übersicht

Beschreibung

3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a benzylidene group attached to an indole core, with hydroxy and methoxy substituents on the benzylidene ring. It has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1,3-dihydro-2H-indol-2-one. This reaction is often catalyzed by an acid or base under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize the environmental impact of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(4-oxo-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one.

Reduction: Formation of 3-(4-hydroxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structure

The structure of this compound features an indole moiety, which is known for its role in various biological functions. The presence of the hydroxyl and methoxy groups on the benzylidene part enhances its reactivity and interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been investigated for its ability to inhibit HIV enzymes such as reverse transcriptase and integrase. The compound demonstrated moderate to potent inhibitory effects on these enzymes, with IC50 values in the micromolar range, indicating its potential for further development as an antiviral drug .

Antioxidant Properties

The compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress—a contributing factor in many neurodegenerative diseases. Research indicates that it can induce the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative damage .

Neuroprotective Effects

Studies have suggested that 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one may exhibit neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells. This makes it a candidate for treating neurodegenerative conditions such as Alzheimer's disease .

Anti-cancer Activity

The compound has been evaluated for its anti-cancer properties. It has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved include the modulation of apoptotic proteins and cell signaling pathways related to cancer progression .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study examining various compounds' effects on HIV enzymes, This compound was found to exhibit significant inhibition of both reverse transcriptase and integrase activities with IC50 values suggesting effective antiviral action at low concentrations. This positions it as a potential lead compound for further antiviral drug development .

Case Study: Neuroprotection in Cellular Models

Research conducted on neuronal cell lines demonstrated that treatment with this compound resulted in decreased markers of oxidative stress and inflammation. The results indicated a protective effect against neurotoxicity induced by amyloid-beta peptides, commonly associated with Alzheimer's disease pathology .

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways:

Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and reduces the activity of inflammatory enzymes.

Antioxidant Activity: The compound scavenges free radicals and upregulates the expression of antioxidant enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Curcumin: A natural compound with similar anti-inflammatory and antioxidant properties.

Quinoline Derivatives: Compounds with a similar indole core structure and diverse biological activities.

Uniqueness

3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one stands out due to its synthetic accessibility and the ability to modify its structure to enhance its biological activity. Its unique combination of hydroxy and methoxy substituents provides a versatile platform for further functionalization and optimization for specific applications.

Biologische Aktivität

3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known by its CAS number 494857-72-6, is a compound that belongs to the indole family. This compound has garnered attention due to its potential biological activities, including antioxidant and anticancer properties. This article aims to compile and analyze the biological activity of this compound based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 267.29 g/mol

- Melting Point : 224 °C

- Boiling Point : Predicted at 510.5 °C

- Density : 1.327 g/cm³ (predicted) .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. One notable method is the DPPH radical scavenging assay, which measures the ability of compounds to donate electrons and neutralize free radicals. The compound exhibited significant antioxidant activity, comparable to well-known antioxidants such as ascorbic acid .

Anticancer Activity

The anticancer properties of this compound have been investigated against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC (µM) | Effectiveness |

|---|---|---|

| U-87 | 12.5 | High |

| MDA-MB-231 | 25.0 | Moderate |

In vitro studies showed that the compound was more cytotoxic against the U-87 cell line than against MDA-MB-231, indicating a selective action that may be beneficial for targeted cancer therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that its indole structure may play a crucial role in modulating various signaling pathways associated with cancer cell proliferation and apoptosis .

Study on Antimicrobial Properties

A recent study explored the antimicrobial effects of various indole derivatives, including our compound of interest. It was found to exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) was determined to be around 16 µM for S. aureus .

Neuropharmacological Effects

Another area of research focused on the neuropharmacological effects of indole derivatives, highlighting their potential antidepressant activities. In animal models, compounds similar to this compound demonstrated significant improvements in depressive-like behaviors, suggesting a possible avenue for treatment in mood disorders .

Eigenschaften

IUPAC Name |

(3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-15-9-10(6-7-14(15)18)8-12-11-4-2-3-5-13(11)17-16(12)19/h2-9,18H,1H3,(H,17,19)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYKOLLRNTUQIP-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.